

# SOM3355: A Multimodal Approach to Huntington's Disease Symptom Management

Author: BenchChem Technical Support Team. Date: December 2025



Orphan Drug Designation and Clinical Advancement of a Novel VMAT1/2 and  $\beta$ 1-Adrenergic Receptor Inhibitor

This technical guide provides an in-depth overview of SOM3355 (bevantolol hydrochloride), an investigational therapy for Huntington's disease (HD). Discovered through an artificial intelligence-driven repurposing program, SOM3355 has a unique mechanism of action targeting both motor and psychiatric symptoms of the disease. It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) and has received a positive opinion for this designation from the European Medicines Agency (EMA), highlighting its potential to address a significant unmet need in this patient population.[1][2][3][4][5]

## **Introduction to SOM3355**

Huntington's disease is a progressive neurodegenerative disorder characterized by a triad of motor, cognitive, and psychiatric symptoms.[6] Chorea, an involuntary, jerky movement disorder, is a hallmark motor symptom affecting approximately 90% of patients.[1] Current treatments for chorea, primarily Vesicular Monoamine Transporter type 2 (VMAT2) inhibitors like tetrabenazine, can have limiting neuropsychiatric side effects, including depression and suicidality.[1][7]

SOM3355 is the hydrochloride salt of bevantolol, a compound previously used in some countries for hypertension.[1][7] It was identified by SOM Biotech's proprietary AI platform (SOMAI PRO) as a potent VMAT2 inhibitor with a chemical structure distinct from existing therapies.[5][8] Subsequent research confirmed a novel, multimodal mechanism of action:



inhibition of both VMAT1 and VMAT2, combined with selective β1-adrenergic receptor blockade.[4][9] This dual activity profile offers the potential to not only manage chorea but also address the complex behavioral and psychiatric symptoms of HD, such as anxiety and irritability, with an improved safety profile.[4][9][10]

#### **Mechanism of Action**

The therapeutic potential of SOM3355 in Huntington's disease stems from its engagement with two distinct signaling pathways.

#### VMAT1 and VMAT2 Inhibition for Chorea Control

VMAT2 is a transport protein located on the membrane of presynaptic vesicles within monoaminergic neurons in the central nervous system.[7][8] Its primary function is to load monoamine neurotransmitters, particularly dopamine, from the neuronal cytoplasm into these vesicles for storage and subsequent release into the synapse.[7] In Huntington's disease, overactive dopamine signaling is believed to be a major contributor to the development of chorea.[1]

By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of dopamine into synaptic vesicles.[4] This leaves cytosolic dopamine susceptible to degradation by enzymes such as monoamine oxidase (MAO). The net effect is a depletion of vesicular dopamine stores, leading to reduced dopamine release upon neuronal firing. This dampening of dopaminergic neurotransmission in key brain regions like the striatum is thought to normalize motor control circuits and thereby reduce the severity of choreic movements.[4]





Click to download full resolution via product page

VMAT2 inhibition pathway of SOM3355.



## **β1-Adrenergic Blockade for Psychiatric Symptoms**

SOM3355 acts as a selective β1-adrenergic receptor antagonist.[4] While these receptors are well-known for their role in the cardiovascular system, they are also present in the central nervous system.[11] The sympathetic nervous system and its neurotransmitters, norepinephrine and epinephrine, are implicated in the generation of affect, including anxiety and stress.[12] Lipophilic beta-blockers that can cross the blood-brain barrier have long been associated with central nervous system effects.[1][9]

By blocking β1-adrenergic receptors in the brain, SOM3355 may modulate noradrenergic pathways involved in fear, threat appraisal, and anxiety.[13][14] This action is hypothesized to contribute to the observed clinical improvements in psychiatric symptoms like anxiety and irritability in Huntington's disease patients, providing a therapeutic benefit beyond motor control.[4] This differentiates SOM3355 from pure VMAT2 inhibitors and addresses the multifaceted nature of the disease.[15]





Click to download full resolution via product page

Central β1-adrenergic blockade by SOM3355.

## **Preclinical Development**



The selection of bevantolol for repositioning in Huntington's disease was a data-driven process initiated by artificial intelligence, followed by preclinical laboratory validation.



Click to download full resolution via product page

Drug discovery and preclinical workflow.

## **Experimental Protocols**

In Vitro VMAT2 Inhibition Assays: To confirm the AI-predicted activity, functional assays were performed.[16] While specific protocols and results for SOM3355 are proprietary, standard industry methods include:

- Radioligand Binding Assay: This method determines the binding affinity (K\_i\_) of the test compound. It involves incubating membrane preparations from cells expressing VMAT2 (e.g., HEK293 cells) or from VMAT2-rich tissue (e.g., rat striatum) with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine. The ability of increasing concentrations of unlabeled SOM3355 to displace the radioligand is measured, allowing for calculation of its inhibitory constant (K\_i\_).
- Vesicular Uptake Assay: This functional assay measures the ability of a compound to block the transport of monoamines into vesicles. Cells expressing VMAT2 are pre-incubated with various concentrations of SOM3355. A radiolabeled monoamine (e.g., [³H]dopamine) is then added. The reaction is terminated, and the amount of radioactivity inside the cells (representing vesicular uptake) is quantified. This allows for the determination of an IC50 value, the concentration of SOM3355 that inhibits 50% of monoamine uptake.

In Vivo Brain Penetration Studies: To ensure the drug could reach its target in the central nervous system, brain penetration was confirmed in animal models.[16] A common method for this is:

 Pharmacokinetic Analysis: Rodent models are administered SOM3355. At various time points post-administration, blood and brain tissue samples are collected. The concentration



of the drug in both plasma and brain homogenate is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This data is used to determine the brain-to-plasma concentration ratio, confirming the compound's ability to cross the blood-brain barrier.

# **Clinical Development**

SOM3355 has undergone a Phase 2a proof-of-concept study and a larger Phase 2b study, both demonstrating efficacy and a favorable safety profile.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

## Foundational & Exploratory





- 1. Metoprolol-Associated Central Nervous System Complications PMC [pmc.ncbi.nlm.nih.gov]
- 2. alert.psychnews.org [alert.psychnews.org]
- 3. researchgate.net [researchgate.net]
- 4. sombiotech.com [sombiotech.com]
- 5. thaiscience.info [thaiscience.info]
- 6. A proof-of-concept study with SOM3355 (bevantolol hydrochloride) for reducing chorea in Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Neuropsychiatric Consequences of Lipophilic Beta-Blockers PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Beta 1 Receptors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Beta-adrenergic contributions to emotion and physiology during an acute psychosocial stressor PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Adrenergic receptor antagonism prevents anxiety-like behavior and microglial reactivity induced by repeated social defeat PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Adrenergic Receptor Antagonism Prevents Anxiety-Like Behavior and Microglial Reactivity Induced by Repeated Social Defeat PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOM3355 Moves Toward Phase 3 as Both EMA and FDA Signal Support HDBuzz [en.hdbuzz.net]
- 16. ehdn.org [ehdn.org]
- To cite this document: BenchChem. [SOM3355: A Multimodal Approach to Huntington's Disease Symptom Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208721#som3355-orphan-drug-designation-for-huntington-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com